molecular formula C28H34N4O B227131 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol

2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol

Numéro de catalogue B227131
Poids moléculaire: 442.6 g/mol
Clé InChI: BIINCYNXCNHUTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol, also known as SB-203580, is a highly specific inhibitor of p38 mitogen-activated protein kinase (MAPK). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications.

Mécanisme D'action

2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol works by binding to the ATP-binding site of p38 MAPK, preventing its activation and subsequent downstream signaling. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been shown to have a number of other biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the growth of tumors in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol is its specificity for p38 MAPK, which allows for more precise targeting of this pathway. However, it is important to note that 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol can also inhibit other kinases, such as JNK and ERK, at high concentrations. Additionally, its use in in vivo studies can be limited by its poor solubility and bioavailability.

Orientations Futures

There are a number of potential future directions for research on 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol. One area of interest is its potential use in combination with other drugs or therapies to enhance its efficacy. Another area of interest is the development of more potent and selective inhibitors of p38 MAPK. Finally, there is ongoing research into the role of p38 MAPK in various disease states, which may lead to new therapeutic targets for 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol and related compounds.
In conclusion, 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol is a highly specific inhibitor of p38 MAPK that has been extensively studied for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well characterized. Ongoing research into its future directions may lead to new insights into its therapeutic potential.

Méthodes De Synthèse

The synthesis of 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol involves several steps, starting with the reaction of 2,6-ditert-butyl-4-hydroxyphenol with 7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidine-2,4-dione. The resulting product is then treated with phosphorus oxychloride and triethylamine to yield 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol.

Applications De Recherche Scientifique

2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been widely used in scientific research for its ability to inhibit the activity of p38 MAPK, a key regulator of inflammatory responses. It has been shown to have potential therapeutic applications in a variety of diseases, including cancer, arthritis, and cardiovascular disease.

Propriétés

Nom du produit

2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol

Formule moléculaire

C28H34N4O

Poids moléculaire

442.6 g/mol

Nom IUPAC

2,6-ditert-butyl-4-[7-methyl-3-(4-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

InChI

InChI=1S/C28H34N4O/c1-17-9-11-20(12-10-17)30-25-23(31-26-29-18(2)13-14-32(25)26)19-15-21(27(3,4)5)24(33)22(16-19)28(6,7)8/h9-16,30,33H,1-8H3

Clé InChI

BIINCYNXCNHUTJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC(=N3)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C

SMILES canonique

CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC(=N3)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.